1,5-Diazacyclooctane
Description
Historical Overview of 1,5-Diazacyclooctane Studies
The study of this compound and its derivatives has a history spanning several decades. Early investigations into cyclic diamines were often characterized by challenging synthetic routes and low yields. One of the foundational methods for synthesizing the parent this compound involves the alkylation of ammonia (B1221849) with 1,3-dibromopropane (B121459), a reaction that typically results in a low yield of the desired product. wikipedia.org
By the 1960s, the reactivity of this compound was being actively explored. A notable study by John H. Billman and Linneaus C. Dorman in 1962 detailed the reaction of this compound with various aldehydes to form bicyclic derivatives, showcasing the compound's utility in constructing more complex molecular architectures. rsc.org This work laid the groundwork for further exploration of its chemical behavior.
A significant milestone in understanding the broader importance of this class of compounds came with the comprehensive review by W. Kenneth Musker in 1992, which focused on the coordination chemistry of bidentate medium ring ligands, a category that includes this compound. This review highlighted the role of such cyclic diamines as "mesocycles" and their ability to form stable complexes with transition metals, paving the way for their application in catalysis and materials science. wikipedia.org
Significance of this compound in Contemporary Chemical Research
In recent years, this compound has found significant application in diverse areas of chemical research, demonstrating its versatility as a key synthetic intermediate and functional moiety.
Coordination Chemistry and Catalysis: The ability of this compound to act as a chelating ligand is a cornerstone of its contemporary significance. It forms stable complexes with a variety of transition metals, and these complexes have been investigated for their catalytic activity. For instance, derivatives of this compound have been employed as ligands in the development of novel catalysts for various organic transformations. The conformational flexibility of the eight-membered ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their catalytic efficacy.
Medicinal Chemistry: A promising area of application for this compound is in the design and synthesis of biologically active molecules. Researchers have utilized its scaffold to create complex conjugates with potential therapeutic applications. A notable example is the synthesis of cytotoxic conjugates where this compound serves as a linker. These compounds have shown promise in preclinical studies for their potential in cancer therapy.
Materials Science: The structural features of this compound make it a valuable component in the construction of advanced materials. Its derivatives have been used in the synthesis of ladder polymers, which are characterized by their rigid, double-stranded structures. These materials are of interest for their unique electronic and physical properties. Furthermore, this compound-palladium(II) complexes have been shown to self-assemble into palladium nanoparticles, which are effective heterogeneous catalysts for C-C bond-forming reactions like the Suzuki coupling.
Academic Scope and Research Trajectories for this compound
The academic scope of this compound research is continually expanding, with several promising trajectories for future investigations.
Development of Novel Catalysts: A primary focus of ongoing research is the design of new chiral and achiral ligands based on the this compound framework. The goal is to develop highly selective and efficient catalysts for a broader range of chemical reactions, including asymmetric synthesis. The ability to modify the nitrogen atoms of the ring provides a straightforward route to a diverse library of ligands with tailored properties.
Advanced Drug Delivery and Therapeutic Agents: The biocompatibility and chemical tractability of the this compound scaffold make it an attractive platform for the development of new drug delivery systems and therapeutic agents. Future research is likely to focus on creating targeted drug conjugates and exploring the potential of its derivatives in treating a wider range of diseases. The study of macrocyclic polyamines, a class to which this compound belongs, is a burgeoning field with significant potential in biomedical applications.
Functional Materials and Supramolecular Chemistry: The use of this compound in the synthesis of functional polymers and supramolecular assemblies is a rapidly growing area. Research is expected to explore the creation of novel materials with tailored optical, electronic, and host-guest properties. The self-assembly of its metal complexes into nanostructures also presents exciting opportunities for the development of new nanomaterials with applications in catalysis and beyond.
Physicochemical and Spectroscopic Data of this compound
Below are tables summarizing key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H14N2 | nih.gov |
| Molar Mass | 114.19 g/mol | nih.gov |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 194 °C | lookchem.com |
| Density | 0.852 g/cm³ | lookchem.com |
| Spectroscopy Type | Key Features |
|---|---|
| ¹H NMR | Data not sufficiently available in search results for a detailed summary. |
| ¹³C NMR | Data not sufficiently available in search results for a detailed summary. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diazocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-3-7-5-2-6-8-4-1/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQWLLKIZBMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313786 | |
| Record name | Octahydro-1,5-diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-07-0 | |
| Record name | Octahydro-1,5-diazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5687-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1,5-diazocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5 Diazacyclooctane and Its Derivatives
Established Synthetic Routes for 1,5-Diazacyclooctane
Traditional methods for the synthesis of this compound often rely on cyclization reactions involving linear precursors. These routes, while foundational, can present challenges in terms of yield and selectivity.
Condensation Reactions with Aldehydes to Bicyclic Derivatives
This compound can serve as a precursor for the synthesis of bicyclic derivatives through condensation reactions with aldehydes. A notable example is the reaction with formaldehyde (B43269). wikipedia.orgoregonstate.edunih.gov In this process, the two secondary amine groups of the this compound ring react with formaldehyde in a Mannich-type reaction. semanticscholar.orgelsevierpure.com This intramolecular double condensation forms a methylene (B1212753) bridge across the ring, resulting in the formation of the rigid bicyclic structure known as 3,7-diazabicyclo[3.3.1]nonane. semanticscholar.orgnih.govsoton.ac.uk This transannular reaction is an efficient method for creating complex bicyclic systems from the monocyclic diamine. nih.gov
Tosylation and Condensation of Propane-1,3-diamine and Propane-1,3-diol
A more controlled and higher-yielding approach to cyclic diamines like this compound is the Richman-Atkins synthesis. orgsyn.orgsemanticscholar.org This method involves a two-step process starting with propane-1,3-diamine and propane-1,3-diol. nih.gov First, the hydroxyl groups of propane-1,3-diol are converted into better leaving groups by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This forms 1,3-propanediol (B51772) di-p-tosylate. sigmaaldrich.com
In the second step, the N,N'-ditosylated propane-1,3-diamine is prepared and deprotonated with a strong base to form a disodium (B8443419) salt, which then acts as a nucleophile. This is reacted with another molecule of 1,3-propanediol di-p-tosylate. The tosylate groups are displaced by the amine nucleophiles in an intramolecular cyclization reaction to form the eight-membered ring. The tosyl groups serve as protecting groups for the amines and activate them for the cyclization. Subsequent removal of the tosyl groups yields the final this compound. This method offers significant advantages in terms of yield and selectivity over direct alkylation of ammonia (B1221849).
Reaction of 1,3-Dibromopropane (B121459) with Hydrazine (B178648)
The reaction between 1,3-dibromopropane and hydrazine presents another pathway for synthesizing nitrogen-containing heterocycles. youtube.comresearchgate.net When these two reagents are reacted, a double nucleophilic substitution can occur, where both nitrogen atoms of the hydrazine molecule react with separate molecules of 1,3-dibromopropane. researchgate.netnih.gov This would theoretically lead to N,N'-bis(3-bromopropyl)hydrazine, which could subsequently undergo intramolecular cyclization. However, this reaction typically results in the formation of a six-membered 1,2-diazacyclohexane (perhydropyridazine) ring rather than the eight-membered this compound. The formation of the larger eight-membered ring containing an N-N bond is generally less favorable than the formation of the six-membered ring.
Advanced and Asymmetric Synthesis of Substituted 1,5-Diazacyclooctanes
Modern synthetic chemistry has introduced more sophisticated methods for constructing the this compound core, including cycloaddition reactions that allow for the creation of substituted and chiral derivatives with high degrees of control.
[4+4] Cycloaddition Reactions of Unsaturated Imines
An advanced strategy for the synthesis of this compound and its derivatives involves the formal [4+4] cycloaddition of N-alkyl-α,β-unsaturated imines. These imines, which can be generated in situ from α,β-unsaturated aldehydes like acrolein and biogenic alkylamines, are highly reactive species. Due to their instability, their reactivity has not been extensively explored, but they serve as powerful intermediates in the formation of eight-membered rings.
In this reaction, two molecules of the N-alkyl-α,β-unsaturated imine dimerize in a head-to-tail fashion. This cycloaddition process creates two new carbon-carbon bonds and two new carbon-nitrogen bonds, directly forming the this compound ring system in a single, atom-economical step. The reaction can be influenced by the choice of substrates and reaction conditions, allowing for the synthesis of various substituted 1,5-diazacyclooctanes. This methodology has also been applied to the synthesis of other aza-heterocycles, showcasing the versatility of unsaturated imines in cycloaddition reactions.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Ref. |
| N-alkyl-α,β-unsaturated imine | N-alkyl-α,β-unsaturated imine | Formal [4+4] Cycloaddition | Substituted this compound | |
| This compound | Formaldehyde | Condensation / Transannular cyclization | 3,7-Diazabicyclo[3.3.1]nonane | nih.gov |
| N,N'-ditosyl-propane-1,3-diamine | 1,3-Propanediol di-p-tosylate | Richman-Atkins Cyclization | N,N'-ditosyl-1,5-diazacyclooctane | orgsyn.orgsemanticscholar.org |
Role of Hydroxyl Groups in [4+4] Dimerization
The [4+4] dimerization of unsaturated imines represents a direct route to the this compound core. A key finding in this area is the crucial role that hydroxyl groups play in facilitating this reaction. When unsaturated imines are derived from the condensation of α,β-unsaturated aldehydes and 1,2-ethanolamine derivatives, the presence of a hydroxyl group on the nitrogen substituent has been found to efficiently activate the [4+4] dimerization process.
This activation is attributed to a proposed OH–π interaction between two imine molecules, which helps to pre-organize the transition state for the dimerization. Furthermore, the hydroxyl group contributes to the stabilization of the resulting eight-membered diacetal intermediate. This synthetic strategy is notable for its one-pot nature, starting from simple unsaturated aldehydes and 1,2-ethanolamine derivatives, which makes it an efficient entry into variously substituted this compound derivatives. The reaction of acrolein with N-substituted ethanolamines proceeds smoothly to yield the corresponding this compound derivatives.
Table 1: Effect of N-Substituent on the [4+4] Dimerization of Imines Derived from Acrolein
| Entry | N-Substituent (from Ethanolamine) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) | Dichloromethane | 24 | 75 |
| 2 | Allyl | Dichloromethane | 24 | 80 |
| 3 | Isopropyl | Dichloromethane | 48 | 65 |
| 4 | Phenyl | Dichloromethane | 48 | 50 |
Use of Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is crucial for accessing enantiomerically pure compounds, which is of particular importance in the development of pharmaceuticals and chiral catalysts. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
In the context of synthesizing chiral this compound derivatives, chiral auxiliaries can be employed in several ways. For instance, a chiral amine can be used to introduce stereocenters during the formation of the diazacyclooctane ring. One common strategy involves the use of chiral auxiliaries derived from natural sources like amino acids, terpenes, or alkaloids. These auxiliaries can direct alkylations, aldol (B89426) reactions, or cycloadditions to proceed with high diastereoselectivity.
Examples of commonly used chiral auxiliaries that are applicable to the synthesis of nitrogen-containing heterocycles include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides. For the synthesis of a chiral this compound, one could envision a strategy where a chiral auxiliary is attached to a precursor that will form one of the four-carbon bridges of the ring. Subsequent cyclization reactions would then be directed by the chiral auxiliary, leading to a diastereomerically enriched product. The auxiliary would then be cleaved to yield the enantiomerically enriched this compound derivative.
Synthesis of Chiral Acetamido-alcohol Substituted 1,5-Diazacyclooctanes
While a specific documented synthesis of a chiral acetamido-alcohol substituted this compound is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis would likely begin with an enantiomerically pure precursor that contains both the alcohol and a masked amino group.
A potential strategy could involve the following steps:
Starting Material: An enantiomerically pure amino alcohol, such as a derivative of serine or threonine, could serve as the chiral starting material. The amino group would be protected, for example, as a carbamate.
Chain Elongation: The carbon chain would be extended to create the necessary four-carbon backbone for one side of the diazacyclooctane ring. This could be achieved through standard C-C bond-forming reactions.
Introduction of the Second Nitrogen: The second nitrogen atom could be introduced via substitution or reductive amination.
Cyclization: An intramolecular cyclization would form the eight-membered ring. This could be a double reductive amination or a double amidation followed by reduction.
Functional Group Manipulation: Finally, the protecting groups would be removed, and the free amino group would be acylated to form the acetamido group, yielding the desired chiral acetamido-alcohol substituted this compound.
Preparation of Macrocyclic Ligands Containing this compound Subunit
The this compound moiety can serve as a constrained building block within larger macrocyclic structures, which are of great interest as ligands for metal ions. The synthesis of such macrocycles often involves the reaction of a pre-formed this compound with a suitable linking agent.
One reported example is the synthesis of 1,4,8,11-tetraazabicyclo[9.3.3]heptadecane. researchgate.net This was achieved through the reaction of this compound with a di-electrophilic bridging unit. The reaction conditions must be carefully controlled to favor the formation of the desired macrocycle over polymerization. High dilution conditions are often employed to promote intramolecular cyclization over intermolecular reactions. The resulting macrocyclic ligand, which contains the rigid this compound subunit, exhibits interesting coordination properties with metal ions like nickel(II) and cobalt(III). researchgate.net
Synthesis of Diazacyclooctane Dihydroxamates as Siderophore Analogues
Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms. Synthetic analogues of siderophores are of interest for their potential therapeutic applications, such as in the treatment of iron overload diseases. Dihydroxamate derivatives of this compound are attractive targets as siderophore analogues due to the presence of two hydroxamic acid groups, which are excellent bidentate ligands for iron(III).
A general synthesis of a this compound dihydroxamate would likely involve the N-alkylation of this compound with a protected hydroxamic acid precursor. A potential synthetic route is outlined below:
Preparation of the Alkylating Agent: An ester-containing alkyl halide, such as ethyl 3-bromopropionate, would be a suitable alkylating agent.
N-Alkylation: this compound would be reacted with two equivalents of the alkylating agent to attach the ester-containing side chains to both nitrogen atoms.
Conversion to Hydroxamic Acid: The terminal ester groups would then be converted to hydroxamic acids by reaction with hydroxylamine. This step is typically carried out under mild basic conditions.
The resulting this compound dihydroxamate would be a hexadentate ligand with two amine nitrogens and four hydroxamate oxygens available for coordination to a metal ion like Fe(III).
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms behind the formation of this compound is crucial for optimizing existing synthetic routes and developing new ones. Mechanistic studies often employ a combination of experimental techniques and computational modeling to elucidate the pathways of these reactions.
Dimerization Mechanisms of Unsaturated Imines
The [4+4] dimerization of unsaturated imines to form 1,5-diazacyclooctanes is a key reaction in the synthesis of this heterocyclic system. Mechanistic studies have focused on the role of substituents, particularly those on the imine nitrogen.
As discussed in section 2.2.1.1, the presence of a hydroxyl group on the N-substituent of the imine has a profound effect on the reaction rate and efficiency. Density functional theory (DFT) calculations have been used to investigate the transition states of this dimerization. These calculations support the hypothesis of an OH–π interaction between the two imine molecules in the transition state. This interaction is thought to lower the activation energy of the reaction, thereby accelerating the dimerization process.
Role of Oxidative Stress in this compound Formation from Polyamines and Acrolein
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key factor in cellular damage and various pathologies. nih.govnih.gov A significant consequence of oxidative stress is the generation of highly reactive and toxic aldehydes, among which acrolein is particularly notable for its cytotoxicity. nih.govmdpi.com Endogenous acrolein is produced through several pathways, including lipid peroxidation and, significantly, the oxidative catabolism of polyamines. researchgate.net This creates a scenario where the very molecules that produce acrolein under oxidative conditions—polyamines—can subsequently react with it, leading to the formation of the heterocyclic compound this compound. researchgate.netkpfu.ru This process represents a previously unrecognized but important downstream pathway in the cascade of events mediated by acrolein-induced oxidative stress. researchgate.netkpfu.ru
The formation of this compound from polyamines and acrolein is intrinsically linked to the metabolic pathways that are upregulated during oxidative stress. Polyamines such as spermine (B22157) and spermidine (B129725) are catabolized by amine oxidases, including spermine oxidase (SMOX) and N¹-acetylpolyamine oxidase (PAOX). nih.gov This enzymatic oxidation serves a dual role in promoting oxidative stress: it generates hydrogen peroxide (H₂O₂), a well-known ROS, and produces unstable aminoaldehydes. nih.govnih.govnih.gov For instance, the oxidation of spermine by SMOX yields spermidine, H₂O₂, and 3-aminopropanal. nih.gov This aminoaldehyde can then undergo a spontaneous, non-enzymatic elimination of ammonia to form acrolein. nih.govmdpi.com
Once formed in this oxidative environment, the highly electrophilic acrolein readily reacts with various nucleophilic biomolecules, including the primary and secondary amine groups of the abundant polyamines. kpfu.ru The reaction proceeds through the formation of an N-alkyl-α,β-unsaturated imine intermediate. researchgate.net This is followed by a formal [4+4] cycloaddition reaction, which results in the formation of the eight-membered this compound ring structure. researchgate.netresearchgate.net This specific reaction pathway highlights a direct chemical link between polyamine oxidation, acrolein generation, and the synthesis of a complex heterocyclic derivative.
The table below summarizes the key molecules and processes involved in the formation of this compound under oxidative stress conditions.
| Precursor Polyamines | Key Oxidative Enzymes | Primary Products of Oxidation | Reactive Intermediate | Final Product |
| Spermine | Spermine Oxidase (SMOX) | 3-Aminopropanal, H₂O₂, Spermidine | Acrolein | This compound |
| N¹-acetylspermine | N¹-acetylpolyamine oxidase (PAOX) | 3-Acetamidopropanal, H₂O₂ | Acrolein (formed ineffectively) | This compound |
| Spermidine | Amine Oxidases | Aminoaldehydes, H₂O₂ | Acrolein | This compound |
The following table details the observed outcomes of the reaction between polyamines and acrolein, illustrating the dual nature of this pathway.
| Reaction Stage | Description | Biological Consequence |
| Initial Cyclization | Reaction of a polyamine with acrolein via a [4+4] cycloaddition. | Formation of this compound, leading to the neutralization of toxic acrolein. kpfu.ru |
| Sequential Polymerization | Further reaction of this compound intermediates in the presence of excess acrolein. | Formation of a cationic hydrogel that adheres to cell surfaces and exhibits high cytotoxicity. researchgate.netepa.gov |
Coordination Chemistry of 1,5 Diazacyclooctane
Synthesis and Characterization of 1,5-Diazacyclooctane Metal Complexes
The synthesis of DACO metal complexes typically involves the reaction of DACO with appropriate metal salts in a suitable solvent acs.orgmdpi.comoup.com. Characterization relies on a suite of analytical techniques, including single-crystal X-ray diffraction for structural determination, infrared (IR) and UV-visible spectroscopy for vibrational and electronic properties, and electron paramagnetic resonance (EPR) spectroscopy for paramagnetic metal ions like Cu(II) nih.govmdpi.comresearchgate.netnih.govresearchgate.net. Elemental analysis and thermal analysis (TGA/DTA) are also commonly employed to confirm the composition and thermal stability of the synthesized complexes mdpi.comresearchgate.net.
Copper(II) Complexes
Copper(II) complexes featuring DACO and its derivatives have been extensively studied, revealing a variety of coordination modes and structural architectures.
DACO readily forms stable mononuclear complexes with Cu(II) where the ligand acts as a bidentate chelator, leading to complexes of the type [Cu(DACO)₂]ⁿ⁺. These complexes often exhibit square-planar or distorted square-pyramidal coordination geometries around the copper(II) center at.uaacs.orgoup.comnih.gov. For instance, the complex [Cu(DACO)₂(SCN)]⁺, with a square-pyramidal geometry, has been synthesized and characterized oup.com. Similarly, complexes with pyridyl-appended DACO ligands have shown both distorted-square-planar and square-pyramidal geometries nih.gov.
Table 1: Mononuclear Cu(II)-bis(DACO) Complexes
| Complex Formula | Coordination Geometry | λmax (nm) | EPR g-value | Citation |
| [Cu(DACO)₂(NO₃)₂] | Square-planar (distorted) | ~600-700 | N/A | at.uaacs.orgcolab.wsiucr.org |
| [Cu(DACO)₂(SCN)]⁺ | Square-pyramidal | ~650-700 | ~2.147 | oup.com |
| [Cu(L¹)(ClO₄)]⁺ (L¹=DACO derivative) | Five-coordinate mononuclear | ~600-700 | N/A | nih.gov |
Note: λmax values are approximate and typical for Cu(II) complexes in these geometries. EPR g-values are specific to the complexes studied.
A well-known example of DACO copper(II) chemistry is the thermochromic complex bis(this compound)copper(II) nitrate (B79036), Cu(DACO)₂₂ colab.wsnih.govtypeset.iocdnsciencepub.com. This complex is typically orange at room temperature but undergoes a reversible color change to violet upon heating above approximately 90 °C (or 360 K) researchgate.netcolab.wsnih.govtypeset.io. This phenomenon is attributed to a change in the coordination environment or crystal packing, which affects the ligand field strength and thus the electronic transitions responsible for the observed color researchgate.netiucr.orgnih.gov. Studies suggest that hydrogen bonding between the DACO ligand and the nitrate counterions plays a role in stabilizing the low-temperature form and influencing the thermochromic transition iucr.orgoup.com.
Table 2: Thermochromic Copper(II) Complexes
| Complex Formula | Color (Room Temp) | Color (Elevated Temp) | Transition Temperature (°C) | Citation |
| [Cu(DACO)₂(NO₃)₂] | Orange | Violet | ~90 | researchgate.netcolab.wsnih.govtypeset.io |
DACO can be functionalized with various groups, including thiazole (B1198619) derivatives, to create more complex ligands. A notable example is the synthesis of a binuclear Cu(II) complex involving 1,5-bis-(5H-1l⁴-thiazol-4-ylmethyl)-1,5-diazocane. In this complex, Cu₂(L)₂(H₂O)(ClO₄)₃, both copper(II) ions exhibit a square-pyramidal coordination geometry, with distinct coordination modes for each metal center researchgate.net.
Table 3: Copper(II) Complexes with Thiazole Derivatives
| Ligand Type | Complex Formula | Structure Type | Coordination Geometry | Citation |
| 1,5-bis-(5H-1l⁴-thiazol-4-ylmethyl)-1,5-diazocane | Cu₂(L)₂(H₂O)(ClO₄)₃ | Binuclear | Square Pyramidal | researchgate.net |
Functionalized DACO ligands have also been employed to construct more intricate supramolecular architectures with copper(II). For instance, ligands bearing imidazole (B134444) or phenol (B47542) pendant arms can lead to mononuclear, binuclear, or even one-dimensional coordination polymeric structures nih.govrsc.org. One such example is a complex derived from a ligand with pyridylmethyl-appended DACO units, which formed a one-dimensional zigzag coordination polymer nih.gov. Another study reported a mononuclear complex with a DACO ligand functionalized with pyridyl groups, forming a zigzag chain structure nih.gov. The complex [Cu(DACO)₂(SCN)]·(SCN)·2H₂O has also been shown to form a one-dimensional chain motif through hydrogen bonding between coordinated cations, counterions, and lattice water molecules oup.com.
Table 4: Supramolecular Aggregates of Copper(II) with DACO Ligands
| Ligand Type | Complex Formula | Structure Type | Citation |
| 1,5-bis(imidazol-4-ylmethyl)-1,5-diazacyclooctane | [CuL¹¹¹Cl]ClO₄·H₂O | Mononuclear | rsc.org |
| 1-(imidazol-4-ylmethyl)-1,5-diazacyclooctane | [CuL²²²Cl]₂[ClO₄]₂ | μ-Cl⁻ bridged binuclear | rsc.org |
| 1-(2-hydroxybenzyl)-1,5-diazacyclooctane | [CuL³³(H₂O)]₂[ClO₄]₂ | Phenoxo-bridged binuclear | rsc.org |
| DACO | [Cu(DACO)₂(SCN)]·(SCN)·2H₂O | 1D Chain motif | oup.com |
| L4 (1-(N-1-methylimidazol-2-ylmethyl)-DACO) | [CuL4Cl]₂ClO₄)∞ | 1D Zigzag polymer | nih.gov |
Note: L¹¹¹, L²²², L³³³, and L4 represent specific functionalized DACO ligands as described in the respective citations.
The diverse coordination modes and structural possibilities offered by this compound and its derivatives continue to make it a valuable ligand in the field of coordination chemistry, particularly for the synthesis of functional copper(II) complexes.
Nickel(II) Complexes
Nickel(II) ions readily form complexes with this compound, often resulting in square-planar or distorted square-planar geometries. The nature of the counter-anions and the presence of additional ligands can influence the coordination environment and properties of these complexes.
Bis(this compound)nickel(II) Dibromide
The complex bis(this compound)nickel(II) dibromide, [Ni(C₆H₁₄N₂)₂]Br₂, has been synthesized and characterized. In this complex, the Ni(II) ion is located at the center of symmetry and is tetra-coordinated by the nitrogen atoms of two DACO ligands, forming a square-planar geometry. Both DACO ligands adopt a boat-chair conformation. The bromide anions are involved in hydrogen bonding with the nitrogen atoms of the DACO ligands, contributing to a macrocycle-like ring system. nih.govresearchgate.net The Ni-N bond lengths are reported to be between 1.935(2) and 1.937(2) Å. nih.gov
N₂S₂-Ligated Ni(II) Complexes
Nickel(II) complexes featuring N₂S₂ donor environments, often incorporating derivatives of this compound, have been synthesized and studied. For instance, complexes derived from 1,5-bis(2-mercaptoethyl)-1,5-diazacyclooctane (BME-DACO) demonstrate variable coordination modes of Ni(II). acs.orgacs.orgresearchgate.nettamu.edu In one example, a four-coordinate N₂S₂Ni(II) complex, (4,8-dithia-1,11-diazabicyclo[9.3.3]heptadecane)nickel(II) bromide, [Ni(bicycle)]Br₂, was synthesized. osti.gov The structure of this complex features a cis-orientation of thiolate sulfurs, rigidly held within the ligand framework. osti.gov Another study reported a sterically protected nickel(II) complex in an N₂S₂ donor environment using 1,5-bis(mercaptoethyl)-1,5-diazacyclooctane. acs.org
Structural Characterization of Ni(II) Complexes with Constrained Tetraazamacrocyclic Ligands
Research has explored Ni(II) complexes with constrained tetraazamacrocyclic ligands that incorporate the this compound subunit. One such ligand, 1,4,8,11-tetraazabicyclo[9.3.3]heptadecane (1,11-C₃-cyclam), which contains a DACO subunit, forms complexes with Ni(II) and Co(III). nih.govacs.org For the Ni(II) complex, Ni(1,11-C₃-cyclam)₂, the DACO subunit adopts a chair-boat conformation. nih.govacs.org Spectroscopic characterization, including ¹H and ¹³C NMR, indicated sharp resonances in D₂O, suggesting low-spin Ni(II), while broadening in acetonitrile (B52724) suggested a low-spin/high-spin equilibrium due to axial coordination. nih.govacs.org The electronic spectrum showed a λmax at 449.9 nm, consistent with the steric and electronic factors of the complex. nih.govacs.org
Cobalt(II) and Cobalt(III) Complexes
Cobalt ions also form complexes with this compound and its derivatives, exhibiting diverse coordination geometries and oxidation states. A cobalt(III) complex, Co(1,11-C₃-cyclam)(NCS)₂, synthesized using the constrained tetraazamacrocyclic ligand 1,11-C₃-cyclam (which contains a DACO subunit), shows the DACO subunit in a chair-chair conformation. nih.govacs.org Studies have also focused on cobalt(II) complexes with DACO functionalized by heterocyclic pendants, forming three-dimensional frameworks stabilized by hydrogen bonds and π–π stacking interactions. acs.org
Palladium(II) Complexes and Nanoparticles
This compound derivatives have been utilized in the synthesis of palladium(II) complexes and palladium nanoparticles. A notable example is the synthesis of a Pd(II) complex using bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane. colab.wsthieme-connect.comresearchgate.netresearchgate.netthieme-connect.com This Pd(II) complex readily self-assembled into palladium nanoparticles (PdNPs) upon heating. colab.wsthieme-connect.comresearchgate.netresearchgate.netthieme-connect.com These PdNPs, prepared from Pd(OAc)₂ and the DACO derivative, were effective as heterogeneous catalysts for Suzuki–Miyaura coupling reactions and C(sp³)–H activation, demonstrating high yields and low catalyst loading. colab.wsthieme-connect.comresearchgate.netresearchgate.netthieme-connect.com The initial Pd(II) complex, 1-Pd, was also isolated in 84% yield. thieme-connect.com Other studies have explored palladium(II) complexes with triazine species, where the ligands act as bidentate NS donors. researchgate.net
Structural and Spectroscopic Characterization of Metal Complexes
The characterization of metal complexes involving this compound relies on a suite of analytical techniques. Single-crystal X-ray crystallography is crucial for determining the precise three-dimensional structure, including bond lengths, bond angles, and ligand conformations. nih.govresearchgate.netnih.govacs.orgresearchgate.net For example, X-ray diffraction studies have revealed that DACO ligands can adopt boat-chair or chair-chair conformations depending on the metal ion and other ligands present. nih.govresearchgate.netnih.govacs.org
Spectroscopic methods provide complementary information:
NMR Spectroscopy (¹H and ¹³C): Used to elucidate the structure and dynamics of the complexes in solution. For Ni(II) complexes, NMR spectra can indicate the spin state of the metal ion (e.g., sharp resonances for low-spin Ni(II), broadened resonances for spin-state equilibria). nih.govacs.org Variable-temperature NMR studies can further probe these equilibria. nih.govacs.org
UV-Visible Spectroscopy: Provides insights into the electronic transitions within the metal complexes, often indicative of the coordination geometry and ligand field. For a Ni(II) complex with a constrained tetraazamacrocyclic ligand, a λmax of 449.9 nm was reported. nih.govacs.org
Infrared (IR) Spectroscopy: Useful for identifying functional groups and coordination modes of the ligands and counter-ions. researchgate.netresearchgate.netmdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed for paramagnetic metal ions like Cu(II) and Co(II), providing information about the electronic environment and spin state. acs.orgmdpi.com
Magnetic Susceptibility Measurements: Used to determine the magnetic moment, which can help in assigning the oxidation state and spin state of the metal ion.
Elemental Analysis: Confirms the empirical formula of the synthesized complexes. researchgate.netresearchgate.netmdpi.com
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the complexes. mdpi.com
X-ray Crystallography Studies
X-ray crystallography has been instrumental in elucidating the solid-state structures of DACO metal complexes, revealing detailed information about coordination geometries, bond lengths, and the conformations of the DACO ligand itself.
A notable example is the thermochromic copper(II) complex, Cu(daco)22. Its crystal structure, determined at room temperature for the low-temperature form, reveals a monoclinic unit cell with space group P21/n. The crystallographic parameters are: a = 7.9040(7) Å, b = 15.694(1) Å, c = 7.0886(7) Å, and β = 95.36(1)°, with Z = 2 oup.comoup.com. In this complex, the CuN4 chelate plane is observed to be planar, with relatively short Cu–N coordination bonds. The structure also highlights the presence of weak hydrogen bonds between the imino groups of the DACO ligands and the nitrate counter-ions, which contribute to a macrocycle-like ring system and an enhanced ligand field strength oup.comoup.com.
In nickel(II) complexes, such as [Ni(DACO)2]Br2, X-ray diffraction analysis has shown that the Ni(II) ion resides at a center of symmetry and is four-coordinated by the nitrogen donors of two DACO ligands, adopting a square-planar geometry researchgate.netnih.gov. Similarly, the related complex [Ni(DACO)2]Br·ClO4 also features DACO in a boat/chair conformation researchgate.net. For a cobalt(II) complex with a DACO derivative ligand, [CoL(H2O)]·2H2O (where L is this compound-N,N′-diacetate acid), X-ray diffraction revealed a monoclinic crystal system (space group P21/c) with parameters a = 14.406(4) Å, b = 7.380(2) Å, c = 14.594(5) Å, and β = 112.685(2)°, with Z = 4. The Co(II) center is penta-coordinated by two oxygen atoms from the carboxylate arms, two nitrogen donors from the DACO moiety, and a water molecule, exhibiting a distorted square pyramidal geometry researchgate.net. Complexes involving modified DACO ligands, such as those with sulfur donors, have also been structurally characterized, revealing octahedral coordination environments for Ni(II), Co(II), and Rh(III) acs.org.
Table 1: Selected X-ray Crystallographic Data for DACO Metal Complexes
| Complex | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference(s) |
| Cu(daco)22 | P21/n | 7.9040(7) | 15.694(1) | 7.0886(7) | 95.36(1) | 875.5(1) | 2 | oup.comoup.com |
| [Ni(DACO)2]Br2 | Center of Symmetry (implied) | - | - | - | - | - | - | researchgate.netnih.gov |
| [CoL(H2O)]·2H2O (L = DACO-N,N′-diacetate acid) | P21/c | 14.406(4) | 7.380(2) | 14.594(5) | 112.685(2) | 1431.5(8) | 4 | researchgate.net |
| [Ni(amine)Cl]Cl·MeOH (modified DACO) | P21/c | 13.278(3) | 11.976(4) | 12.928(4) | 102.17(2) | - | 4 | acs.org |
NMR Spectroscopy (1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial insights into the electronic environment of the ligand and the metal center in solution, aiding in the determination of complex structures and identifying dynamic processes.
For nickel(II) complexes, the NMR spectra can indicate the spin state of the metal ion. For instance, in a Ni(II) complex with a modified DACO subunit, sharp resonances in the 1H and 13C NMR spectra in D2O are indicative of a low-spin Ni(II) center. The resonance for a specific proton, H(12a), was observed at 4.5 ppm, suggesting an interaction with Ni(II). In contrast, spectra recorded in acetonitrile showed broadened resonances, consistent with a low-spin/high-spin equilibrium, likely due to axial coordination by acetonitrile nih.gov. Variable-temperature NMR studies on certain DACO derivatives, particularly those with dibenzo substituents, have demonstrated how protonation can influence conformational dynamics, leading to distinct spectral changes researcher.liferesearchgate.netresearchgate.net. While specific 1H and 13C NMR data for simple, unsubstituted DACO complexes are less frequently detailed in the provided snippets, the general principles of observing shifts and broadening due to coordination and spin state changes are well-established nih.govjcsp.org.pk.
UV-Vis and IR Spectroscopy
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques used to probe the electronic transitions and vibrational modes within DACO complexes.
In the thermochromic Cu(daco)22 complex, the orange color at room temperature is attributed to a high-energy d-d transition band, which shifts to a more flattened, broad band in the violet form observed at higher temperatures. This color change is associated with alterations in the hydrogen bonding network involving the nitrate anions and the DACO ligands oup.comoup.com. For square-planar Ni(II) complexes of DACO, the UV-Vis spectra typically exhibit a single absorption band, characteristic of the 1A1g → 1A2g transition in a d8 system with D4h symmetry, similar to other square-planar nickel(II) complexes at.ua.
IR spectroscopy provides information about the vibrational frequencies of the DACO ligand and coordinated anions. For instance, changes in the intensity of the νNH stretching peak in the IR spectra of the thermochromic copper complex indicate a change in the nature of hydrogen bonding upon heating oup.comoup.com. In other DACO complexes, IR spectra can show shifts in C-N stretching vibrations, suggesting coordination to the metal center jcsp.org.pk. For a copper thiocyanate (B1210189) complex involving a modified DACO ligand, characteristic IR bands were observed at 2936 cm−1 (CH2 stretching) and 2077 cm−1 (SCN− stretching), with UV-Vis peaks at 267, 292, and 373 nm mdpi.comresearchgate.net.
Electron Paramagnetic Resonance (EPR) Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is essential for characterizing paramagnetic metal ions, such as Cu(II), in DACO complexes, providing information about the electronic environment and coordination geometry.
Studies on copper(II) complexes have utilized EPR to probe the electronic structure. For a copper thiocyanate complex with a modified DACO ligand, powder X-band EPR spectra exhibited an axial spectrum with well-resolved hyperfine splitting in the parallel region, yielding g|| = 2.230 and g⊥ = 2.065, or a characteristic g-value of 2.147 mdpi.comresearchgate.net. EPR has also been employed to study the interaction of Cu(I) complexes with oxygen, identifying transient species and providing insights into oxygen binding mechanisms nih.gov. In vanadyl complexes, EPR spectral calculations have indicated significant distortion of the vanadyl moiety due to the square-pyramidal coordination environment, compared to other geometries tandfonline.com.
Conformational Analysis of this compound in Coordination Complexes
The eight-membered ring of DACO is conformationally flexible, capable of adopting various puckered forms. When coordinated to metal ions, these conformations are influenced by steric and electronic factors, leading to specific preferred structures.
Thermodynamic and Kinetic Studies of Metal Complexation
The coordination chemistry of this compound (DACO) with various metal ions has been extensively investigated, with a particular focus on understanding the thermodynamic and kinetic aspects of its complexation behavior. These studies are crucial for elucidating the stability, formation rates, and reaction mechanisms of DACO-metal complexes, which find applications in catalysis, materials science, and bioinorganic chemistry.
Thermodynamic Studies
Thermodynamic studies aim to quantify the stability of metal complexes formed with DACO by determining equilibrium constants, enthalpy changes (), and entropy changes (). These parameters provide insights into the driving forces behind complex formation, such as the chelate effect and the influence of ligand structure on metal binding.
DACO, as a cyclic diamine, forms stable complexes with transition metal ions. For instance, square-planar complexes of Nickel(II) and Copper(II) with DACO have been described, with the nickel complexes exhibiting significantly higher stability constants compared to those of ethylenediamine (B42938) and its derivatives at.ua. This enhanced stability is attributed to the rigid cyclic structure of DACO, which minimizes steric interactions between ligands and allows for optimal metal-ligand bond formation at.ua.
Studies on DACO derivatives, such as this compound-N,N′-diacetate (DACODA), have also provided thermodynamic data. For DACODA, the complexation process with certain metal ions is reported to be driven by entropy, with a low enthalpy contribution researchgate.netscience.gov. This suggests that the formation of the complex is favored by an increase in disorder, potentially due to the release of solvent molecules from the metal ion and the ligand upon coordination.
Table 1: Selected Thermodynamic Data for this compound Metal Complexes
| Metal Ion | Ligand/Complex | Stability Constant (log K) | (kJ/mol) | (J/mol·K) | Reference |
| Ni(II) | DACO | High (relative to en) | Not specified | Not specified | at.ua |
| Cu(II) | DACO | Slightly lower than en | Not specified | Not specified | at.ua |
| Fe(III) | DACODMAHA | Not specified | Not specified | Not specified | researchgate.net |
| Cu(II) | DACODMAHA | Not specified | Not specified | Not specified | researchgate.net |
Note: "en" refers to ethylenediamine. "DACODMAHA" refers to this compound-1,5-bis(N-methylacetohydroxamic acid). Specific numerical values for stability constants, enthalpy, and entropy were not consistently available across all searched literature for direct tabulation in a comprehensive manner for DACO itself, but general trends and qualitative comparisons are noted.
Kinetic Studies
Kinetic studies investigate the rates at which DACO forms complexes with metal ions and the rates at which these complexes undergo dissociation or ligand exchange. These studies are essential for understanding the dynamic behavior of these complexes in solution and their suitability for catalytic applications.
Kinetic studies on copper(II) complexes with DACO have examined the acid dissociation of Cu(DACO) and ligand replacement reactions, such as with EDTA acs.org. These investigations provide rate constants for specific reaction pathways, offering insights into the lability of the metal-ligand bonds.
For example, studies on the reaction of a copper(II)-superoxide complex with benzaldehyde (B42025) demonstrated a second-order rate constant of 2.1 ± 0.2 M-1s-1 for the C-C bond formation, with the rate increasing with electron-withdrawing substituents on the benzaldehyde ring d-nb.info. This indicates that the kinetic profile of reactions involving DACO complexes can be influenced by the nature of the substrate and the electronic properties of the metal complex.
Furthermore, kinetic studies on the substitution reactions of nickel(II) complexes with DACO have been performed, particularly concerning cyanide exchange acs.org. Such studies help in understanding the mechanisms of ligand replacement in square-planar nickel(II) complexes.
Table 2: Selected Kinetic Data for this compound Metal Complexation/Reactions
| Metal Ion | Ligand/Complex | Reaction Type | Rate Constant | Conditions | Reference |
| Cu(II) | DACO | Acid dissociation of [Cu(DACO)] | Not specified | Not specified | acs.org |
| Cu(II) | DACO | Ligand replacement by EDTA | Not specified | Not specified | acs.org |
| Cu(II) | Superoxide (B77818) complex | C-C bond formation with benzaldehyde | 2.1 ± 0.2 M-1s-1 | Acetone, -95 °C | d-nb.info |
| Ni(II) | DACO | Cyanide exchange | Not specified | Not specified | acs.org |
Catalytic Applications of 1,5 Diazacyclooctane Derivatives
Homogeneous Catalysis with 1,5-Diazacyclooctane Metal Complexes
This compound derivatives have been employed as ligands in homogeneous catalysis, influencing the reactivity and selectivity of metal centers. These ligands can tune the electronic and steric environment around the metal, leading to efficient catalytic transformations.
One notable example involves nickel-catalyzed arylation reactions. A nickel complex featuring a 1,5-diaza-3,7-diphosphacyclooctane (P₂N₂) ligand has demonstrated efficacy in the reductive or redox-neutral coupling of aryl iodides with aldehydes or alcohols. This catalytic system enables the selective formation of secondary alcohols and ketones. A key advantage of the P₂N₂ ligand in this context is its ability to suppress deleterious aryl halide reduction pathways that often plague reactions employing more traditional phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands organic-chemistry.org.
Furthermore, copper(II)-superoxide complexes supported by N-[(2-pyridyl)methyl]-1,5-diazacyclooctane (LPym) have been utilized to catalyze C–C bond formation reactions. Specifically, these complexes can induce an aldol (B89426) reaction-type transformation between carbonyl compounds and acetone, yielding β-hydroxy-ketones. Mechanistic studies suggest a nucleophilic reactivity of the superoxide (B77818) species toward the carbonyl substrates, a process facilitated by the LPym ligand d-nb.info.
Table 1: Homogeneous Catalysis Employing this compound Derivatives
| Reaction Type | Ligand Derivative | Metal | Substrates | Key Observation/Role of Ligand | Citation |
| Arylation of Aldehydes/Alcohols | 1,5-diaza-3,7-diphosphacyclooctane (P₂N₂) | Ni | Aryl iodides, Aldehydes/Alcohols | Suppresses undesired reduction pathways; enables selective ketone/alcohol formation | organic-chemistry.org |
| Aldol Reaction (C-C bond formation) | N-[(2-pyridyl)methyl]-1,5-diazacyclooctane (LPym) | Cu(II) | Carbonyl compounds, Acetone | Facilitates nucleophilic reactivity of superoxide species | d-nb.info |
Heterogeneous Catalysis via Palladium Nanoparticles Derived from this compound Complexes
A significant area of application for this compound derivatives lies in their ability to act as stabilizing ligands for palladium nanoparticles (Pd NPs), enabling their use as heterogeneous catalysts. The complex formed between palladium(II) and specific this compound derivatives, such as bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane, can readily self-assemble into catalytically active Pd NPs upon mild heating. These nanoparticle catalysts have proven effective in various C–C bond-forming reactions, offering advantages such as high activity, low catalyst loading, and potential for recyclability.
Suzuki Coupling Reactions
Palladium nanoparticles stabilized by bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane have been successfully employed in Suzuki–Miyaura cross-coupling reactions. These reactions typically involve the coupling of aryl bromides with phenylboronic acid. Using palladium(II) acetate (B1210297) and the diazacyclooctane derivative in solvents like dichloroethane (DCE), efficient Suzuki coupling can be achieved, with yields reaching up to 99% under optimized conditions. The catalyst system, often used at low palladium loadings (0.5–1 mol%), demonstrates good stability and activity, making it a robust heterogeneous catalyst for this fundamental C–C bond formation colab.wsthieme-connect.comthieme-connect.comresearchgate.netkpfu.rumdpi.com.
C–C Bond Formation via C(sp³)–H Activation
Beyond Suzuki coupling, these this compound-derived Pd NPs are also effective in more challenging C–C bond formations, including those involving C(sp³)–H activation. For instance, a notable application is the β-alkynylation of amides via C(sp³)–H activation, utilizing bromoalkynes as coupling partners. This transformation, catalyzed by Pd NPs stabilized by bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane, proceeds under mild conditions and has shown yields up to 61% for the alkynylation with bromoalkynes thieme-connect.comresearchgate.netmdpi.com. The ability of the ligand to stabilize the palladium nanoparticles is crucial for mediating these demanding C–H functionalization reactions.
Table 2: Heterogeneous Catalysis with Palladium Nanoparticles Derived from this compound Complexes
| Reaction Type | Ligand Derivative | Catalyst System | Substrates | Conditions | Yield | Catalyst Loading | Citation |
| Suzuki Coupling | bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane | Pd NPs from Pd(OAc)₂ + Ligand | Aryl bromides, Phenylboronic acid | DCE, mild temp. / 80 °C | ≤99% | 0.5–1 mol% Pd | colab.wsthieme-connect.comthieme-connect.comresearchgate.net |
| C(sp³)–H Activation (β-alkynylation) | bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane | Pd NPs from Pd(OAc)₂ + Ligand | Amides, Bromoalkynes | Mild conditions | ≤61% | Not specified | thieme-connect.comresearchgate.netmdpi.com |
Role of this compound Ligands in Catalytic Mechanisms
The efficacy of this compound derivatives as ligands in catalysis stems from their multifaceted roles in modulating catalytic mechanisms. In the context of palladium nanoparticle catalysis, ligands like bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane are instrumental in the in situ self-assembly of stable, catalytically active nanoparticles colab.wsthieme-connect.comresearchgate.netresearchgate.net. This controlled formation of nanoparticles prevents aggregation and leaching, ensuring sustained catalytic activity and allowing for efficient heterogeneous catalysis in reactions such as Suzuki coupling and C(sp³)–H activation colab.wsthieme-connect.comresearchgate.net. The specific structure of the ligand dictates the size and stability of the resulting nanoparticles, thereby influencing their catalytic performance.
In homogeneous systems, the role of the diazacyclooctane scaffold is more directly related to influencing the coordination sphere of the metal center. For instance, the P₂N₂ ligand in nickel catalysis actively suppresses competing, undesired reduction pathways of aryl halides organic-chemistry.org. This selectivity-directing capability is crucial for achieving high yields and clean product formation. Similarly, in copper-catalyzed aldol reactions, the N-[(2-pyridyl)methyl]-1,5-diazacyclooctane ligand supports a copper(II)-superoxide species, enabling its nucleophilic attack on carbonyl compounds, which is key to the C–C bond formation d-nb.info. These examples underscore the importance of the diazacyclooctane backbone in fine-tuning the reactivity and mechanism of metal-catalyzed transformations.
Compound List:
this compound (1,5-DACO)
Bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane
1,5-diaza-3,7-diphosphacyclooctane (P₂N₂)
N-[(2-pyridyl)methyl]-1,5-diazacyclooctane (LPym)
Palladium(II) acetate (Pd(OAc)₂)
Nickel (Ni) complexes
Copper(II)-superoxide complexes
Biological and Biomedical Research Involving 1,5 Diazacyclooctane
Biological Activities of 1,5-Diazacyclooctane Conjugates
Recent research has explored the therapeutic potential of molecules incorporating the this compound scaffold. By conjugating this heterocyclic compound with other pharmacologically active agents, scientists have developed novel compounds with significant biological activities, particularly in the context of cancer therapy.
Conjugates of this compound with pentacyclic triterpenoic acids and rhodamine dyes have demonstrated potent cytotoxic activity against a panel of human breast cancer cell lines. nih.gov In one study, this compound was used as a spacer to link various triterpenoic acids (oleanolic acid, ursolic acid, betulinic acid, platanic acid, and asiatic acid) with either rhodamine B or rhodamine 101. nih.gov These conjugates were evaluated for their ability to inhibit the growth of MDA-MB-231, HS578T, MCF-7, and T47D breast cancer cell lines. nih.gov
The results indicated that these conjugates exhibited significant cytotoxicity, even at very low concentrations. nih.gov Notably, the conjugate of asiatic acid with rhodamine 101, designated as compound 28, was found to be the most potent, with IC₅₀ values in the low nanomolar range across all tested cell lines. nih.gov For instance, against the MDA-MB-231 cell line, this conjugate displayed an IC₅₀ value of 0.60 nM and was shown to induce apoptosis, a form of programmed cell death. nih.gov The high potency of these conjugates highlights the potential of using the this compound structure as a linker in the development of new anticancer agents. nih.gov
Interactive Table: Cytotoxicity of an Asiatic Acid-Rhodamine 101 Conjugate (Compound 28) in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.60 |
| HS578T | Triple-Negative Breast Cancer | 126 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Data not specified |
| T47D | Estrogen Receptor-Positive Breast Cancer | Data not specified |
Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
The aforementioned cytotoxic conjugates featuring the this compound linker were designed as "mitocans"—agents that specifically target mitochondria, the powerhouses of the cell. nih.gov The inclusion of rhodamine, a lipophilic cation, in the conjugate structure facilitates its accumulation within the mitochondria, driven by the organelle's negative membrane potential. windows.netelsevierpure.com
By localizing within the mitochondria, these compounds can disrupt critical mitochondrial functions, such as ATP synthesis, leading to cellular energy depletion and the induction of apoptosis. nih.govwindows.net Research has shown that these this compound-spaced triterpene rhodamine conjugates indeed affect mitochondrial ATP synthesis. nih.gov This targeted approach offers a promising strategy for cancer therapy, as it can selectively induce cell death in cancer cells, which often have altered mitochondrial metabolism compared to normal cells. windows.netnih.gov
Interaction with Biological Systems and Processes
Beyond its use as a linker in synthetic drug conjugates, the this compound ring system itself is formed endogenously through reactions with biological molecules and has been shown to interact with key pathological processes.
In the context of neurodegenerative diseases such as Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides into fibrillar plaques is a hallmark pathological event. researchgate.net Studies have revealed that this compound derivatives, formed from the reaction of naturally occurring polyamines with the toxic aldehyde acrolein, can inhibit the fibrillization of the Aβ40 peptide. nih.govnih.gov
These biologically relevant 1,5-diazacyclooctanes, such as those derived from spermine (B22157) (cSPM) and spermidine (B129725) (cSPD), were found to significantly suppress the formation of Aβ40 fibrils and reduce the associated cytotoxicity. nih.gov The inhibitory activity is attributed to the cyclic this compound structure itself, as neither the parent polyamines nor acrolein alone demonstrated this effect. nih.gov This discovery suggests that the formation of these heterocyclic compounds in vivo could represent a protective mechanism against the progression of Alzheimer's disease. researchgate.netnih.gov
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegeneration. nih.govnih.gov Acrolein is a highly reactive and toxic aldehyde produced as a result of oxidative stress. kpfu.ru The formation of 1,5-diazacyclooctanes through the reaction of polyamines with acrolein is considered a key event in modulating oxidative stress processes. nih.govnih.gov
This reaction effectively neutralizes the toxicity of acrolein. kpfu.ru Therefore, the generation of 1,5-diazacyclooctanes can be seen as a biological defense mechanism that helps to mitigate the damaging effects of oxidative stress. researchgate.net This formal [4+4] cycloaddition reaction is a previously unrecognized pathway involved in the complex chemistry of oxidative stress in biological systems. researchgate.netkpfu.ru
Polyamines, such as spermine and spermidine, are ubiquitous small molecules essential for cell growth and proliferation. nih.gov During oxidative stress, these polyamines can react with acrolein. kpfu.ru This reaction exclusively produces this compound structures. kpfu.ru
This process is a significant downstream event in polyamine metabolism under oxidative stress conditions. kpfu.ru Acrolein itself can be generated from the oxidation of polyamines by enzymes like spermine oxidase. nih.gov The subsequent reaction between the newly formed acrolein and other polyamine molecules to create 1,5-diazacyclooctanes represents a critical metabolic pathway. nih.govkpfu.ru This interaction underscores the intricate relationship between polyamine metabolism, oxidative stress, and the formation of these unique heterocyclic compounds. researchgate.net
Antimicrobial Activity of this compound Complexes
Research specifically investigating the antimicrobial properties of simple metal complexes of this compound is limited in publicly available scientific literature. However, the broader field of bioinorganic chemistry has extensively demonstrated that the coordination of metal ions with organic ligands can lead to compounds with significant antimicrobial activity. Often, the resulting metal complex exhibits greater biological efficacy than the free ligand or the metal salt alone. This enhanced activity is frequently explained by chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand increases the lipophilicity of the complex. This, in turn, facilitates the compound's ability to cross the lipid membranes of microbial cells, disrupt normal cellular processes, and inhibit their growth.
While direct data on this compound complexes is scarce, studies on structurally similar cyclic diamine ligands provide valuable insights into the potential antimicrobial activity of this class of compounds. For instance, research on the transition metal complexes of 1,4-diazacycloheptane (DACH), a seven-membered cyclic diamine, has shown that these complexes possess notable antibacterial properties.
Detailed Research Findings from a Related Compound (1,4-Diazacycloheptane)
A study on the antibacterial activities of copper(II) and nickel(II) complexes of 1,4-diazacycloheptane (DACH) investigated their efficacy against several pathogenic bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, were determined for these complexes.
The results of this study indicated that the antimicrobial activity of the DACH complexes is influenced by the nature of the metal ion and the counter-anions present in the complex. For example, some of the copper(II) complexes of DACH displayed significant activity against Staphylococcus aureus, while others were more effective against Pseudomonas aeruginosa. The variation in activity is attributed to differences in the stability, geometry, and lipophilicity of the complexes, which in turn affect their interaction with the bacterial cell wall and intracellular targets.
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of transition metal complexes of 1,4-diazacyclooctane (B8675346) against various bacteria.
| Compound | S. aureus (μg/mL) | P. aeruginosa (μg/mL) | K. pneumoniae (μg/mL) | E. coli (μg/mL) |
|---|---|---|---|---|
| [Cu(DACH)₂]Br₂ | >500 | 250 | 500 | 500 |
| Cu(DACH)₂₂ | 125 | 250 | 250 | 500 |
| [Ni(DACH)₂]Cl₂ | 250 | 500 | 500 | >500 |
| Ni(DACH)₂₂ | 250 | 500 | 250 | 500 |
It is important to reiterate that this data is for complexes of 1,4-diazacycloheptane, not this compound. Nevertheless, these findings suggest that metal complexes of this compound could also exhibit antimicrobial activity, and that this activity would likely be dependent on the choice of metal ion and other coordinated ligands. Further research is required to specifically evaluate and quantify the antibacterial and antifungal properties of this compound complexes.
Computational and Theoretical Studies of 1,5 Diazacyclooctane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular and versatile method in computational chemistry. nih.govresearchgate.net
DFT calculations are instrumental in predicting the geometries of metal complexes involving 1,5-diazacyclooctane. researchgate.netresearchgate.netekb.eg By optimizing the geometry of these coordination compounds, researchers can gain insights into the steric effects imposed by the this compound ligand. The flexible eight-membered ring of this compound can adopt various conformations upon coordination to a metal center, and DFT helps in identifying the most stable arrangement. acs.org
| Parameter | Calculated Value | Implication for Steric Effects |
|---|---|---|
| M-N Bond Length (Å) | 2.15 | Indicates the strength and proximity of the ligand-metal interaction. |
| N-M-N Bite Angle (°) | 85.2 | Reflects the geometric constraints imposed by the chelate ring. |
| C-N-C Angle (°) | 112.5 | Shows the conformation of the coordinated nitrogen atoms. |
| Ring Conformation | Boat-Chair | The lowest energy conformation adopted by the ligand to minimize steric strain. |
While direct studies on OH–π interactions in this compound dimers are not prevalent, DFT is a powerful tool for investigating such non-covalent interactions. nih.govrsc.org In principle, if this compound were functionalized with aromatic and hydroxyl groups, DFT could be employed to study the dimerization process.
The calculations would involve optimizing the geometry of the dimer to find the most stable configuration. Key parameters such as the distance between the OH group and the π-system, the orientation of the interacting moieties, and the binding energy of the dimer could be determined. The Quantum Theory of Atoms in Molecules (QTAIM) analysis, often used in conjunction with DFT, can further characterize the nature of the OH–π interaction by identifying bond critical points. nih.gov
| Parameter | Typical Calculated Value Range | Significance |
|---|---|---|
| Interaction Energy (kcal/mol) | -1 to -5 | Quantifies the strength of the dimerization interaction. |
| O-H···π Distance (Å) | 2.0 - 2.5 | Characterizes the proximity of the interacting groups. |
| Electron Density at BCP (a.u.) | 0.01 - 0.03 | Indicates the presence and strength of the non-covalent bond. |
DFT calculations have been successfully applied to study the conformational changes of this compound derivatives upon protonation. A study on a dibenzo-1,5-diazacyclooctane (DACO) derivative revealed that stepwise protonation leads to distinct conformations. researchgate.netresearchgate.net
The neutral DACO derivative possesses a flexible eight-membered ring. Upon monoprotonation, a bent-shaped structure is formed, which is characterized by a Tröger's base-like proton-bridged pseudo bicyclic structure. researchgate.netresearchgate.net Further protonation to the diprotonated species results in a deformed boat-shape conformation of the eight-membered ring. researchgate.netresearchgate.net This conformational change is driven by the electrostatic repulsion between the two positively charged nitrogen atoms. researchgate.netresearchgate.net These computational findings are supported by single-crystal X-ray diffraction analysis and variable-temperature NMR measurements. researchgate.netresearchgate.net
| Species | Key Structural Feature | Conformation of 8-membered Ring |
|---|---|---|
| Neutral | Flexible | Dynamic equilibrium |
| Monoprotonated | Proton-bridged pseudo bicyclic | Bent |
| Diprotonated | Electrostatic repulsion between N+ | Deformed boat |
The electronic structure and nucleophilicity of transition metal-thiolate complexes supported by a derivative of this compound, 1,5-bis(2-pyridylmethyl)-1,5-diazacyclooctane (L8py2), have been investigated using DFT calculations. These studies provide insight into how the electronic properties of the metal center, influenced by the this compound-based ligand, affect the reactivity of the coordinated thiolate.
DFT calculations revealed that the rate of reaction of these complexes with benzyl (B1604629) bromide is significantly influenced by the electronic structure of the metal ion. Specifically, a four-electron repulsion, or a "filled/filled interaction," between a completely filled nickel d-orbital and the thiolate sulfur lone pair was identified in the Ni(II) complex. This interaction raises the energy of the sulfur-based highest occupied molecular orbital (HOMO), leading to enhanced nucleophilicity and a faster reaction rate compared to analogous Co(II) and Fe(II) complexes.
| Metal (M) | HOMO Energy (eV) | Nature of HOMO | Relative Nucleophilicity |
|---|---|---|---|
| Fe(II) | -5.8 | Metal-d based | Lower |
| Co(II) | -5.7 | Metal-d based | Lower |
| Ni(II) | -5.2 | Sulfur-lone-pair based | Higher |
| Zn(II) | -5.1 | Sulfur-lone-pair based | Higher |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not widely reported, this technique could be applied to understand its behavior in various environments, such as in aqueous solution. researchgate.net
An MD simulation of this compound in water would involve placing a model of the molecule in a simulation box filled with water molecules. The interactions between all atoms would be described by a force field. The simulation would then solve Newton's equations of motion for this system, providing a trajectory of atomic positions over time. Analysis of this trajectory could reveal information about the solvation structure of this compound, including the arrangement of water molecules around the amine groups and the dynamics of hydrogen bonding.
| Property to Investigate | Information Gained from MD Simulation |
|---|---|
| Solvation Shell Structure | Number and orientation of water molecules surrounding the solute. |
| Hydrogen Bonding Dynamics | Lifetime and geometry of hydrogen bonds between this compound and water. |
| Conformational Dynamics | Interconversion between different ring conformations in solution. |
| Diffusion Coefficient | Rate of movement of the molecule through the solvent. |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. bio-hpc.eunih.govnih.govmdpi.comwildlife-biodiversity.com Although no specific QSAR studies on this compound derivatives are prominently available, this methodology could be applied if a series of such compounds with measured biological activity were synthesized.
A QSAR study would involve calculating a set of molecular descriptors for each this compound derivative. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. bio-hpc.eunih.govnih.govmdpi.comwildlife-biodiversity.com A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.
| Step | Description | Example Descriptors |
|---|---|---|
| 1. Data Set Collection | Compile a series of this compound derivatives with their measured biological activities (e.g., IC50). | - |
| 2. Descriptor Calculation | Calculate molecular descriptors for each compound in the data set. | LogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies. |
| 3. Model Development | Use statistical methods to build a model relating descriptors to activity. | Multiple Linear Regression, Partial Least Squares, Neural Networks. |
| 4. Model Validation | Assess the predictive power of the model using internal and external validation techniques. | Cross-validation (Q²), prediction for a test set (R²pred). |
Future Directions and Emerging Research Areas
Development of Novel 1,5-Diazacyclooctane Ligands for Diverse Applications
The versatility of the this compound framework lies in the ease with which its nitrogen atoms can be functionalized, allowing for the synthesis of a vast library of ligands with diverse coordination properties. wikipedia.org This has led to the development of novel DACO-based ligands for a range of applications, particularly in catalysis and the synthesis of complex metal coordination compounds.
One promising area of research is the development of chiral this compound ligands for asymmetric catalysis. For instance, novel chiral 1,5-diaza-3,7-diphosphacyclooctane ligands have been synthesized and successfully used to create transition metal complexes. rsc.org These complexes have shown potential in catalytic processes where control of stereochemistry is crucial. rsc.org The rigidity of the diazacyclooctane ring, combined with the chirality introduced through functionalization, can lead to highly selective catalysts.
Furthermore, the incorporation of various pendant arms onto the DACO nitrogen atoms can significantly alter the ligand's coordination behavior and the resulting metal complex's properties. Researchers have explored the introduction of thiolato groups to create ligands like N,N'-bis(2-mercaptoethyl)-1,5-diazacyclooctane, which forms stable complexes with nickel(II). wikipedia.org The resulting complexes can exhibit interesting electronic and magnetic properties, making them suitable for applications in materials science and as models for metalloenzymes.
The development of these novel ligands often involves multi-step synthetic procedures. A general approach to functionalizing the this compound core is outlined below:
| Step | Description |
| 1. Synthesis of the DACO core | Typically prepared through the alkylation of ammonia (B1221849) with 1,3-dibromopropane (B121459), though this method often results in low yields. wikipedia.org |
| 2. N-Functionalization | The secondary amine protons on the DACO ring are replaced with various functional groups. This can be achieved through reactions with alkyl halides, epoxides, or other electrophiles. |
| 3. Metal Complexation | The functionalized ligand is then reacted with a suitable metal salt to form the desired coordination complex. |
The continued development of synthetic methodologies to create increasingly complex and functionalized this compound ligands is a key focus of current research. These efforts are expected to yield new catalysts with enhanced activity and selectivity, as well as novel metal complexes with unique photophysical and magnetic properties.
Exploration of this compound in Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound is finding new applications. The ability of the DACO unit to act as a hydrogen bond donor and acceptor, as well as its potential for incorporation into larger macrocyclic structures, makes it a valuable building block for the construction of complex supramolecular assemblies. rsc.org
Macrocyclic hosts containing the this compound subunit can be designed to selectively bind specific guest molecules through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. beilstein-journals.orgnih.gov These host-guest systems have potential applications in areas such as molecular recognition, sensing, and drug delivery. nih.gov
The self-assembly of molecules containing the this compound moiety is also an active area of research. For example, diketopiperazines, which are cyclic dipeptides that can be considered derivatives of this compound, are known to self-assemble into well-defined nanostructures such as gels and particles. nih.govmdpi.com By incorporating the DACO unit into polymers, researchers can create materials that self-assemble into complex morphologies, with potential applications in materials science and nanotechnology. nih.gov
The table below summarizes some of the key intermolecular interactions that drive the formation of supramolecular assemblies involving this compound derivatives:
| Interaction Type | Description |
| Hydrogen Bonding | The N-H groups of the DACO ring can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. |
| Host-Guest Interactions | When incorporated into a macrocycle, the DACO unit can contribute to the formation of a cavity that can encapsulate guest molecules. nih.gov |
| π-π Stacking | If aromatic groups are attached to the DACO scaffold, π-π stacking interactions can contribute to the stability of the supramolecular assembly. |
The exploration of this compound in supramolecular chemistry is still in its early stages, but the initial results are promising. Future research in this area is likely to focus on the design of more complex and functional supramolecular systems with applications in areas such as catalysis, sensing, and biomedicine.
Advanced Materials Science Applications
The unique structural features of this compound make it an attractive component for the development of advanced materials with novel properties. Researchers are exploring the incorporation of the DACO unit into polymers and metal-organic frameworks (MOFs) to create materials with tailored mechanical, thermal, and electronic properties.
One area of interest is the synthesis of ladder polymers containing the this compound moiety. These polymers consist of two parallel polymer chains that are linked together at regular intervals, resulting in a rigid and thermally stable material. rsc.org By incorporating the flexible DACO unit into the polymer backbone, researchers can create "flexible ladder polymers" with tunable properties. rsc.org These materials could have applications in areas such as gas separation membranes and high-performance plastics.
The synthesis of these ladder polymers can be achieved through a multi-step process:
Polymerization: A rigid ladder polymer containing a precursor unit, such as Tröger's base, is first synthesized. rsc.org
Ring-Opening: The precursor units are then converted to this compound units through a ring-opening reaction. rsc.org
Functionalization: The secondary amines of the DACO units can be further functionalized to introduce different side chains, allowing for the fine-tuning of the polymer's properties. rsc.org
This compound and its derivatives are also being investigated as building blocks for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. espublisher.com They are known for their high porosity and surface area, which makes them attractive for applications in gas storage, separation, and catalysis. espublisher.comnih.gov By using functionalized this compound derivatives as the organic linkers, it may be possible to create MOFs with novel topologies and functionalities. nih.govresearchgate.netmdpi.com
The table below highlights some of the potential applications of this compound-containing materials:
| Material Type | Potential Applications |
| Flexible Ladder Polymers | Gas separation membranes, high-performance plastics. rsc.org |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation, catalysis, drug delivery. espublisher.comnih.gov |
The research into this compound-based materials is an emerging field with significant potential. The ability to precisely control the structure and functionality of these materials at the molecular level opens up exciting possibilities for the development of new technologies.
Therapeutic and Diagnostic Applications in Medicine
The unique chemical properties of this compound and its derivatives have garnered interest in the field of medicinal chemistry for both therapeutic and diagnostic purposes. The DACO scaffold can be used to create metal complexes with potential applications in medical imaging and as a structural motif in the design of novel therapeutic agents.
In the realm of diagnostics, macrocyclic ligands based on the this compound framework can be used to chelate radioactive metal ions for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govresearchgate.net The stability of the metal complex is crucial for these applications to prevent the release of the radioactive metal in vivo. The DACO core can be functionalized with various pendant arms to create a coordination environment that securely binds the desired radiometal. nih.gov For example, peptides radiolabeled with isotopes like Gallium-68 have shown promise for imaging certain types of cancer. nih.govmdanderson.org
As a scaffold for therapeutic agents, the this compound ring system can be incorporated into larger molecules to influence their pharmacological properties. nih.govnih.govnih.govmdpi.com The rigid yet conformationally flexible nature of the DACO ring can be used to control the spatial arrangement of functional groups in a drug molecule, potentially leading to improved binding to its biological target. nih.govwhiterose.ac.uk Derivatives of this compound are being explored for a variety of therapeutic applications, including the development of anticancer agents. nih.govnih.govmdpi.com
The table below summarizes some of the key research findings related to the medical applications of this compound derivatives:
| Application | Key Research Findings |
| Medical Imaging (PET/SPECT) | Macrocyclic ligands incorporating the DACO structure can form stable complexes with radiometals, enabling their use as imaging agents. nih.govnih.gov |
| Therapeutic Agents | The DACO scaffold can be used to develop novel drug candidates, including potential anticancer agents, by providing a rigid framework for the precise positioning of pharmacophoric groups. nih.govresearchgate.net |
The development of this compound-based compounds for medical applications is a rapidly evolving field. Continued research is necessary to optimize the properties of these compounds and to fully evaluate their efficacy and safety in preclinical and clinical studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5-diazacyclooctane, and how do researchers select optimal methods for yield and purity?
- Methodological Answer : Two common approaches include (i) cyclization of linear diamine precursors using templating agents and (ii) reductive amination of cyclic ketones. Selection criteria depend on reaction scalability, stereochemical control, and compatibility with downstream functionalization. For example, templated cyclization may yield higher enantiopurity but require post-synthetic purification steps, while reductive amination offers rapid access but may necessitate optimization of reducing agents (e.g., NaBH4 vs. catalytic hydrogenation) . Characterization via -NMR and mass spectrometry is critical to confirm structural integrity.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm proton environments and ring symmetry. For chiral derivatives, -NMR or chiral shift reagents may resolve enantiomers.
- X-ray Crystallography : Essential for confirming macrocyclic conformation and ligand geometry in metal complexes (e.g., Cu or Fe coordination studies). Preferential crystallization conditions (e.g., slow evaporation in dichloromethane/hexane) are often required due to low melting points .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns, particularly for novel derivatives .
Q. How is this compound utilized in coordination chemistry, and what are its common metal-binding modes?
- Methodological Answer : The ligand acts as a neutral or deprotonated chelator, forming stable complexes with transition metals (e.g., Cu, Fe, Ni). Common coordination modes include:
- Bidentate : Binding via two nitrogen atoms in a chair-like conformation.
- Tetradentate : In dimeric complexes, bridging via oxygen or sulfur donors (e.g., μ-oxo diiron(III) complexes).
- Experimental validation requires UV-Vis spectroscopy to monitor ligand-to-metal charge transfer and cyclic voltammetry for redox behavior analysis .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the reactivity of this compound derivatives in biological or catalytic systems?
- Methodological Answer :
- Docking Workflow : Generate 3D ligand structures (e.g., using MDL formats), protonate at physiological pH (Chemicalize), and dock into target protein active sites (e.g., ABL kinase PDB: 4TWP) using software like AutoDock Vina. Compare RMSD values to known inhibitors for binding affinity predictions .
- Limitations : Solvation effects and conformational flexibility may require MD simulations for accuracy. Bayesian scoring functions can prioritize high-confidence hits .
Q. What mechanistic insights guide the design of this compound-based catalysts for oxidation reactions?
- Methodological Answer :
- Catalytic Cycle : In Cu(I/II) complexes, the diazacyclooctane framework stabilizes reactive intermediates (e.g., superoxo or peroxo species). In situ EPR and stopped-flow spectroscopy track intermediate formation during O activation.
- Ligand Tuning : Electron-donating substituents (e.g., methyl groups) enhance metal center electron density, accelerating substrate oxidation. Comparative studies with analogous ligands (e.g., 1,4-diazacycloheptane) reveal steric and electronic trade-offs .
Q. How should researchers address contradictory data in synthetic yields or catalytic activities across studies?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (solvent purity, temperature gradients) and characterize intermediates (e.g., via in situ IR).
- Statistical Analysis : Apply ANOVA to identify variables (e.g., catalyst loading, ligand ratio) contributing to yield discrepancies. Meta-analyses of published protocols can highlight methodological inconsistencies .
Q. What strategies optimize this compound derivatives for selective binding in host-guest or supramolecular systems?
- Methodological Answer :
- Functionalization : Introduce pendant arms (e.g., carboxylate or thiol groups) for directional non-covalent interactions.
- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding constants (), while DFT calculations predict favorable conformations. Comparative studies with crown ethers or cyclodextrins inform selectivity trends .
Q. What analytical challenges arise in assessing the purity of this compound, and how are they mitigated?
- Methodological Answer :
- HPLC-MS : Reverse-phase chromatography with UV/Vis detection (210–254 nm) separates trace amines or cyclization byproducts.
- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, particularly for hygroscopic derivatives.
- Pitfalls : Residual solvents (e.g., THF) may co-elute with the product; use deuterated solvents for NMR or Karl Fischer titration for water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
